Lithium nitrite

Description

Properties

IUPAC Name |

lithium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNHOWMYUQKKTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].N(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

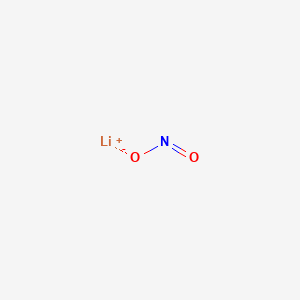

LiNO2 | |

| Record name | lithium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884518 | |

| Record name | Lithium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13568-33-7 | |

| Record name | Nitrous acid, lithium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, lithium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Lithium Nitrite: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the synthesis of high-purity lithium nitrite (LiNO₂), a compound of increasing interest in various research and development sectors, including as a corrosion inhibitor and in specialized chemical synthesis. This document details the most common and effective laboratory-scale synthesis methodologies, including double displacement reactions and thermal decomposition of lithium nitrate. Furthermore, it outlines rigorous purification techniques, primarily recrystallization, to achieve high-purity standards suitable for demanding research applications. Comprehensive experimental protocols, quantitative data analysis, and analytical methods for purity verification are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and characterize high-quality this compound.

Introduction

This compound (LiNO₂) is the lithium salt of nitrous acid. It is a white, hygroscopic crystalline solid that is highly soluble in water and soluble in alcohols.[1] Its utility in research and industry is growing, with applications as a corrosion inhibitor in concrete and in the synthesis of organic compounds. For research purposes, particularly in materials science and drug development, the availability of high-purity this compound is crucial to ensure the reliability and reproducibility of experimental results. This guide focuses on accessible and effective methods for the laboratory synthesis and purification of this compound.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The choice of method may depend on the available starting materials, desired purity, and scale of the reaction. The most common laboratory methods are double displacement reactions and thermal decomposition.

Double Displacement Reactions

Double displacement, or metathesis, reactions are a common and efficient route for the synthesis of this compound. These reactions involve the exchange of ions between two soluble salts in an aqueous solution, leading to the precipitation of an insoluble byproduct and leaving the desired this compound in solution.

This is a highly efficient method due to the low solubility of barium sulfate (BaSO₄), which precipitates out of the solution, driving the reaction to completion.[1]

Reaction: Li₂SO₄(aq) + Ba(NO₂)₂(aq) → 2LiNO₂(aq) + BaSO₄(s)↓

An alternative double displacement method involves the reaction of lithium sulfate with potassium nitrite in a highly concentrated aqueous solution. The lower solubility of the resulting potassium sulfate and a lithium potassium sulfate double salt allows for their removal by filtration.[1]

Reaction: Li₂SO₄(aq) + 2KNO₂(aq) → 2LiNO₂(aq) + K₂SO₄(s)↓

Thermal Decomposition of Lithium Nitrate

This compound can also be synthesized by the controlled thermal decomposition of lithium nitrate (LiNO₃). This reaction requires careful temperature control to favor the formation of the nitrite and prevent further decomposition to lithium oxide (Li₂O). The reaction is typically carried out at temperatures around 500 °C.[1][2]

Reaction: 2LiNO₃(s) → 2LiNO₂(s) + O₂(g)

Experimental Protocols

The following sections provide detailed protocols for the synthesis and purification of this compound.

Protocol 1: Synthesis via Lithium Sulfate and Barium Nitrite

This protocol is favored for its high efficiency and the straightforward removal of the barium sulfate byproduct.

Materials:

-

Lithium sulfate (Li₂SO₄)

-

Barium nitrite (Ba(NO₂)₂)

-

Deionized water

-

Absolute ethanol

Procedure:

-

Solution Preparation: Prepare equimolar aqueous solutions of lithium sulfate and barium nitrite. For example, dissolve 109.94 g (1.0 mol) of anhydrous lithium sulfate in 500 mL of deionized water and 229.34 g (1.0 mol) of barium nitrite in 500 mL of deionized water.

-

Reaction: Slowly add the lithium sulfate solution to the barium nitrite solution with constant stirring. A white precipitate of barium sulfate will form immediately.

-

Filtration: After the addition is complete, continue stirring for 30 minutes to ensure complete precipitation. Filter the mixture to remove the barium sulfate precipitate. A Buchner funnel with vacuum filtration is recommended for efficient separation.

-

Washing: Wash the barium sulfate precipitate with a small amount of cold deionized water to recover any entrained this compound solution. Combine the washings with the filtrate.

-

Concentration: The filtrate, which is an aqueous solution of this compound, can be carefully concentrated by gentle heating to reduce the volume. Avoid boiling to prevent decomposition.

-

Purification: The crude this compound can be further purified by recrystallization from absolute ethanol as described in Protocol 3.

Protocol 2: Synthesis via Thermal Decomposition of Lithium Nitrate

This method requires a furnace with precise temperature control.

Materials:

-

Lithium nitrate (LiNO₃)

Procedure:

-

Setup: Place a known amount of finely ground lithium nitrate in a crucible within a tube furnace equipped with a temperature controller and an inert gas inlet (e.g., argon).

-

Heating Program: Heat the furnace to 500 °C under a slow flow of argon. The inert atmosphere helps to prevent side reactions.

-

Reaction: Maintain the temperature at 500 °C for a specified duration. The optimal time will depend on the quantity of starting material and should be determined empirically by monitoring the reaction progress (e.g., by analyzing small samples periodically).

-

Cooling: After the reaction is complete, cool the furnace to room temperature under the inert atmosphere.

-

Product Recovery: The resulting solid is a mixture of this compound and unreacted lithium nitrate. This crude product requires purification.

-

Purification: The crude this compound can be purified by recrystallization from absolute ethanol (Protocol 3), which will selectively dissolve the this compound, leaving behind the less soluble lithium nitrate.

Protocol 3: Purification by Recrystallization from Absolute Ethanol

This protocol is effective for purifying crude this compound obtained from various synthesis methods. The principle relies on the high solubility of this compound in absolute ethanol, while common impurities like potassium sulfate and lithium nitrate are significantly less soluble.[1]

Materials:

-

Crude this compound

-

Absolute ethanol

Procedure:

-

Dissolution: In a flask, add the crude this compound to a minimal amount of absolute ethanol. Gently warm the mixture to facilitate dissolution. This compound is exceptionally soluble in absolute alcohol.[1]

-

Hot Filtration (if necessary): If any solid impurities remain undissolved in the hot solution, perform a hot filtration to remove them.

-

Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, pure this compound crystals will form. The cooling can be followed by placing the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any residual mother liquor.

-

Drying: Dry the purified this compound crystals in a desiccator or under vacuum to remove any residual solvent. The final product should be stored in a tightly sealed container due to its hygroscopic nature. Upon evaporation, the alcoholic solution will leave a white residue of small crystals. The addition of a small amount of water to this residue can yield larger, needle-shaped crystals of this compound monohydrate (LiNO₂·H₂O).[1]

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | LiNO₂ | [1] |

| Molar Mass | 52.946 g/mol | [1] |

| Appearance | White, hygroscopic crystals | [1] |

| Melting Point | 222 °C | [1] |

| Solubility in Water | 49 wt.% (20 °C) | [1] |

| Solubility in Ethanol | Very soluble | [1] |

Table 2: Comparison of Synthesis Methods

| Method | Starting Materials | Key Byproducts | Purity Potential | Notes |

| Double Displacement (Barium Nitrite) | Li₂SO₄, Ba(NO₂)₂ | BaSO₄ (insoluble) | High | Efficient due to precipitation of BaSO₄. |

| Double Displacement (Potassium Nitrite) | Li₂SO₄, KNO₂ | K₂SO₄ (sparingly soluble) | Moderate to High | Requires careful separation of sulfate salts. |

| Thermal Decomposition | LiNO₃ | O₂ (gas) | Moderate | Requires precise temperature control to avoid Li₂O formation. |

Purity Assessment

Ensuring the high purity of the synthesized this compound is critical for research applications. Several analytical techniques can be employed for this purpose.

Ion Chromatography

Ion chromatography (IC) is a powerful technique for the quantitative determination of nitrite ions and can be used to assess the purity of the final product. It allows for the separation and quantification of nitrite from other anions that may be present as impurities, such as nitrate and sulfate. The use of a conductivity or UV/Vis detector allows for sensitive and selective measurement of nitrite.[3][4]

Redox Titration

A classic method for the quantification of nitrite is redox titration with a standard solution of potassium permanganate (KMnO₄) in an acidic medium. The permanganate ion (MnO₄⁻) is a strong oxidizing agent that reacts with the nitrite ion (NO₂⁻). The endpoint of the titration is indicated by the persistence of the purple color of the permanganate ion.

Reaction: 5NO₂⁻(aq) + 2MnO₄⁻(aq) + 6H⁺(aq) → 5NO₃⁻(aq) + 2Mn²⁺(aq) + 3H₂O(l)

Visualizations

Experimental Workflow: Double Displacement Synthesis

Caption: Workflow for the synthesis of this compound via double displacement.

Logical Relationship: Purification by Recrystallization

Caption: The process of purifying this compound using recrystallization.

Conclusion

The synthesis of high-purity this compound for research applications is readily achievable through established chemical methods. The double displacement reaction between lithium sulfate and barium nitrite followed by recrystallization from absolute ethanol offers a reliable and efficient pathway to obtaining a high-purity product. Careful execution of the experimental protocols and rigorous purity assessment are paramount to ensuring the quality of the synthesized material. This guide provides the foundational knowledge and practical steps for researchers to confidently produce this compound for their specific research needs.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Nitrite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of lithium nitrite (LiNO₂), a compound of interest for various applications, including as a corrosion inhibitor and in synthetic chemistry.[1] This document details the crystallographic parameters of both its anhydrous and monohydrated forms, outlines experimental protocols for its synthesis and characterization, and presents visual workflows for these processes.

Crystal Structure of this compound

This compound exists in two primary crystalline forms: anhydrous (LiNO₂) and monohydrate (LiNO₂·H₂O). The structural details of these forms have been elucidated using techniques such as single-crystal X-ray diffraction.[2]

Anhydrous this compound (LiNO₂)

The anhydrous form of this compound crystallizes in the orthorhombic system, belonging to the Imm2 space group.[3] This structure is three-dimensional, with the lithium cation (Li¹⁺) coordinated to six oxygen atoms (O²⁻) in a distorted pentagonal pyramid arrangement, forming a network of edge and corner-sharing LiO₆ polyhedra.[3] The nitrite anion (NO₂⁻) exhibits a bent geometry.[3]

Table 1: Crystallographic Data for Anhydrous this compound (LiNO₂) at 298 K

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Imm2 |

| Li–O Bond Lengths | 2.26 Å (4 bonds), 2.33 Å (2 bonds) |

| N–O Bond Length | 1.27 Å (2 bonds) |

| N-O Bond Angle | 120° |

Data sourced from the Materials Project.[3]

This compound Monohydrate (LiNO₂·H₂O)

Upon crystallization from aqueous solutions, this compound typically forms a monohydrate.[1] This form belongs to the monoclinic crystal system with the space group P2₁/c.[4] A study conducted at 120 K provided precise atomic coordinates and thermal parameters for this hydrated form.[4]

Table 2: Crystallographic Data for this compound Monohydrate (LiNO₂·H₂O) at 120 K

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 3.306(1) Å |

| b | 14.242(1) Å |

| c | 6.396(1) Å |

| β | 106.14(1)° |

| Cell Volume | 289.3(1) ų |

| Z | 4 |

| Density (calculated) | 1.63 Mg m⁻³ |

Data from Ohba & Saito (1984).[4]

Crystal Morphology

The morphology of this compound crystals is dependent on the crystallization conditions. The monohydrate form is known to grow as flat, needle-shaped crystals, which can reach lengths of 1–2 cm.[1] The anhydrous salt, obtained after rapid dehydration at temperatures above 160 °C, is typically a fine white residue of small crystals.[1]

Microscopic techniques such as Scanning Electron Microscopy (SEM) are essential for visualizing the surface features and morphology of this compound crystals.[2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The choice of method can influence the purity and crystalline form of the product.

A common and efficient laboratory-scale synthesis involves a double displacement reaction in an aqueous solution.[2] One frequently used method is the reaction between lithium sulfate (Li₂SO₄) and barium nitrite (Ba(NO₂)₂).[2] The insoluble barium sulfate (BaSO₄) precipitates and can be removed by filtration, leaving a solution of this compound.[2]

An alternative aqueous route involves the reaction of lithium sulfate with potassium nitrite (KNO₂).[2]

Experimental Workflow: Aqueous Synthesis of this compound

Caption: Aqueous synthesis of LiNO₂ via double displacement.

This compound can also be synthesized via the thermal decomposition of lithium nitrate (LiNO₃) at temperatures around 500°C.[2][5] This high-temperature, solid-state method yields this compound and oxygen gas.[2]

Experimental Workflow: Thermal Decomposition Synthesis

Caption: Synthesis of LiNO₂ by thermal decomposition.

Another synthetic approach involves the reaction of nitric oxide (NO) gas with solid lithium hydroxide (LiOH) under an inert atmosphere.[2] Depending on the stoichiometry, byproducts such as nitrous oxide (N₂O) or nitrogen (N₂) can be formed.[2]

Characterization Methods

The structural and morphological characterization of this compound crystals relies on standard solid-state analytical techniques.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms, including unit cell dimensions, bond lengths, and bond angles.[2] For polycrystalline samples, powder XRD can be used to identify the crystalline phases present.

Experimental Workflow: X-ray Diffraction Analysis

Caption: Workflow for XRD analysis of LiNO₂.

SEM is employed to visualize the surface topography and morphology of the crystals, providing information on crystal habit, size, and aggregation.[2]

Summary

This guide has provided a detailed overview of the crystal structure and morphology of this compound. The availability of crystallographic data for both anhydrous and monohydrated forms allows for a thorough understanding of its solid-state properties. The outlined synthesis and characterization protocols provide a foundation for researchers working with this compound. The provided workflows offer a visual representation of the key experimental processes. Further research could focus on correlating specific synthesis conditions with the resulting crystal morphology and its impact on the material's performance in various applications.

References

An In-Depth Technical Guide to the Thermal Decomposition of Lithium Nitrate for the Synthesis of Lithium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of lithium nitrate (LiNO₃) to produce lithium nitrite (LiNO₂), a critical reagent in various chemical syntheses. This document outlines the underlying chemical principles, optimal reaction conditions, and detailed experimental and analytical protocols. The information presented is intended to equip researchers with the necessary knowledge to safely and efficiently conduct this synthesis in a laboratory setting.

Introduction

The controlled thermal decomposition of lithium nitrate presents a direct pathway to this compound, an important precursor in many chemical processes. While the complete decomposition of lithium nitrate at elevated temperatures yields lithium oxide, nitrogen dioxide, and oxygen, precise temperature control allows for the selective formation of this compound. This guide details the scientific basis and practical execution of this specific conversion.

The primary reaction of interest is:

2LiNO₃(l) → 2LiNO₂(l) + O₂(g)

However, a competing reaction, particularly at higher temperatures, leads to the formation of lithium oxide:

4LiNO₃(l) → 2Li₂O(s) + 4NO₂(g) + O₂(g)[1]

Therefore, maintaining a controlled temperature is paramount to maximizing the yield of this compound.

Reaction Kinetics and Thermodynamics

The selective decomposition of lithium nitrate to this compound is achieved by carefully controlling the reaction temperature to approximately 500°C.[2] Above this temperature, the formation of lithium oxide becomes more favorable.

Table 1: First-Order Rate Constants for the Thermal Decomposition of Molten Anhydrous this compound [3]

| Temperature (°C) | Rate Constant (k, sec⁻¹) |

| 250 | (1.10 ± 0.05) x 10⁻⁶ |

| 300 | (1.30 ± 0.07) x 10⁻⁶ |

| 350 | (1.25 ± 0.07) x 10⁻⁶ |

Experimental Protocol: Synthesis of this compound

This section provides a detailed experimental protocol for the thermal decomposition of lithium nitrate to this compound.

Materials and Equipment

-

Materials:

-

Anhydrous Lithium Nitrate (LiNO₃), high purity

-

Anhydrous Ethanol (for purification)

-

Inert gas (Argon or Nitrogen), high purity

-

-

Equipment:

-

Tube furnace with programmable temperature controller

-

Quartz or high-temperature resistant glass reaction tube

-

Gas flow meter

-

Schlenk line or similar apparatus for inert atmosphere manipulation

-

Condenser (optional, for monitoring oxygen evolution)

-

Collection flask

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Filtration apparatus

-

Experimental Workflow

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh a desired amount of anhydrous lithium nitrate and place it in the center of the reaction tube.

-

Assemble the reaction tube within the tube furnace and connect it to a gas inlet and outlet. The outlet can be connected to a bubbler to monitor gas evolution.

-

Purge the entire system with a slow flow of an inert gas (e.g., argon) for at least 30 minutes to remove air and moisture.

-

-

Thermal Decomposition:

-

While maintaining a slow, continuous flow of the inert gas, begin heating the furnace to 500°C at a controlled rate (e.g., 10°C/min).

-

Once the temperature reaches 500°C, hold for a predetermined time. The optimal reaction time should be determined empirically by monitoring the reaction progress (e.g., cessation of oxygen evolution).

-

After the reaction is complete, turn off the furnace and allow the reaction tube to cool to room temperature under the inert gas flow.

-

-

Isolation and Purification:

-

Once cooled, carefully remove the solid product from the reaction tube in an inert atmosphere glovebox if possible, as this compound is hygroscopic.

-

The crude product will be a mixture of this compound and unreacted lithium nitrate. This compound is exceptionally soluble in absolute alcohol.[2]

-

Dissolve the crude product in a minimal amount of anhydrous ethanol. Unreacted lithium nitrate has lower solubility and may precipitate.

-

Filter the solution to remove any insoluble impurities.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the purified this compound.

-

Dry the final product under vacuum to remove any residual solvent.

-

-

Storage:

-

Store the purified this compound in a tightly sealed container under an inert atmosphere to prevent moisture absorption and oxidation.

-

Analytical Methods for Product Characterization

Accurate characterization of the product mixture is essential to determine the yield and purity of the synthesized this compound.

Qualitative Analysis

-

Raman Spectroscopy: In-situ Raman spectroscopy can be a powerful tool to monitor the conversion of lithium nitrate to this compound in real-time.[4][5][6][7][8] The distinct vibrational modes of the nitrate and nitrite ions allow for their differentiation.

Quantitative Analysis

A combination of methods may be necessary to quantify the amounts of this compound and unreacted lithium nitrate in the product mixture.

-

Titration:

-

Permanganate Titration: The nitrite concentration can be determined by titration with a standardized solution of potassium permanganate in an acidic medium. The permanganate is reduced by the nitrite.

-

Acid-Base Titration: While not directly applicable for differentiating nitrate and nitrite, it can be used to determine the total base content if any lithium oxide is formed.

-

Table 2: Titration Methods for Nitrite Quantification

| Titration Method | Principle |

| Permanganate Titration | Redox titration where nitrite is oxidized by permanganate in an acidic solution. |

| Ceric Sulfate Titration | An alternative redox titration where nitrite is oxidized by a standardized ceric sulfate solution. |

-

Spectrophotometry: The concentration of nitrite can be determined colorimetrically using the Griess reagent, which forms a colored azo dye in the presence of nitrite. The absorbance is measured at a specific wavelength. Nitrate can be reduced to nitrite first and then measured, allowing for the determination of both species.

-

Ion Chromatography: This is a highly effective method for separating and quantifying both nitrate and nitrite ions in a single analysis.

Signaling Pathways and Logical Relationships

The thermal decomposition of lithium nitrate can be represented as a branching pathway, with temperature being the critical control point that directs the reaction towards the desired product.

Safety Considerations

-

The thermal decomposition of lithium nitrate produces oxygen, which can create a fire hazard. The reaction should be carried out in a well-ventilated area, and away from flammable materials.

-

Nitrogen dioxide, a potential byproduct, is a toxic gas. If there is a possibility of its formation, appropriate safety measures, such as performing the reaction in a fume hood, must be taken.

-

Lithium nitrate is an oxidizing agent and should be handled with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound via the controlled thermal decomposition of lithium nitrate is a viable laboratory procedure. Success hinges on the precise control of the reaction temperature to favor the formation of the nitrite over the oxide. This guide provides the fundamental knowledge and a detailed procedural framework to assist researchers in successfully and safely performing this synthesis and characterizing the resulting products. Further optimization of reaction time and purification techniques may be required to achieve high yields and purity.

References

- 1. quora.com [quora.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The stoichiometry and kinetics of the thermal decomposition of molten anhydrous this compound [inis.iaea.org]

- 4. Frontiers | In situ and Operando Raman Spectroscopy of Layered Transition Metal Oxides for Li-ion Battery Cathodes [frontiersin.org]

- 5. How to Monitor Lithium Nitrate Decomposition Using Infrared Spectroscopy [eureka.patsnap.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Chemical Properties of Anhydrous Lithium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous lithium nitrite (LiNO₂), a hygroscopic crystalline solid, is a fascinating inorganic compound with a range of applications, from a crucial component in corrosion inhibition to a reagent in organic synthesis.[1][2] Its unique properties, stemming from the small size and high charge density of the lithium cation, differentiate it from other alkali metal nitrites.[3] This technical guide provides a comprehensive overview of the chemical properties of anhydrous this compound, including its synthesis, reactivity, and spectroscopic data, with a focus on experimental details and potential applications relevant to the scientific community.

Physicochemical Properties

Anhydrous this compound is a white, hygroscopic crystalline solid.[1] It is highly soluble in water and also shows significant solubility in alcohols such as ethanol.[1][2] This high solubility in organic solvents is a key property that facilitates its use in various chemical reactions.[1]

Table 1: Physicochemical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

| Molecular Formula | LiNO₂ | [4] |

| Molar Mass | 52.946 g/mol | [1] |

| Appearance | White, hygroscopic crystalline solid | [1] |

| Melting Point | 222 °C (495 K) | [1] |

| Boiling Point | Decomposes upon heating | [1] |

| Solubility in Water | 70.94 g/100 mL (0 °C)103.67 g/100 mL (25 °C)119.5 g/100 mL (90 °C) | [1] |

| Solubility in Ethanol | Very soluble | [1] |

Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared through several synthetic routes. The choice of method often depends on the desired purity and scale of production.

Double Displacement Reaction and Extraction

A common laboratory-scale synthesis involves a double displacement reaction in an aqueous solution, followed by extraction of the anhydrous salt with absolute ethanol.[2][3]

Experimental Protocol:

-

Reaction: Prepare a highly concentrated aqueous solution by mixing equal molar amounts of lithium sulfate (Li₂SO₄) and potassium nitrite (KNO₂).

-

Precipitation: The less soluble potassium sulfate and a double salt, lithium potassium sulfate, will precipitate out of the solution.

-

Filtration: Filter the mixture to remove the solid precipitates.

-

Concentration: Concentrate the filtrate by evaporation to increase the concentration of this compound.

-

Extraction: Extract the resulting crude this compound with absolute ethanol. This compound is highly soluble in ethanol, while any remaining potassium salts are not.[2][3]

-

Isolation: Evaporate the ethanolic solution to yield small, white crystals of anhydrous this compound.[3]

Dehydration of this compound Monohydrate

Anhydrous this compound can also be obtained by the careful dehydration of its monohydrate (LiNO₂·H₂O).

Experimental Protocol:

-

Preparation of Monohydrate: this compound monohydrate can be crystallized from a concentrated aqueous solution of this compound.[3]

-

Dehydration: Heat the this compound monohydrate crystals. Below 100 °C, the crystals will melt in their own water of crystallization and slowly lose water.[3] Rapid dehydration occurs at temperatures above 160 °C, leaving a residue of almost entirely anhydrous this compound.[3] It is crucial to control the temperature to minimize any decomposition of the nitrite.

Caption: Synthetic routes to anhydrous this compound.

Crystal Structure

Spectroscopic Properties

Vibrational spectroscopy provides valuable insights into the structure and bonding of anhydrous this compound.

Table 2: Vibrational Frequencies of Anhydrous this compound (cm⁻¹)

| Vibrational Mode | Infrared (IR) | Raman |

| ν₁ (N-O symmetric stretch) | ~1340 | ~1340 |

| ν₂ (O-N-O bending) | 842, 872 | 842, 872 |

| ν₃ (N-O asymmetric stretch) | ~1240 | - |

Data sourced from Brooker and Irish (1973).

The splitting of the ν₂ bending mode in both the infrared and Raman spectra is a key piece of evidence suggesting the presence of two non-equivalent sites for the nitrite ion in the anhydrous crystal lattice.

¹⁵N NMR Spectroscopy:

Thermal Decomposition

The thermal decomposition of anhydrous this compound is a complex process that varies with temperature. Studies have shown that the decomposition in a molten state follows different stoichiometric pathways at different temperatures.

Experimental Protocol for Thermal Decomposition Analysis:

A semi-flow batch reactor can be used to study the thermal decomposition of molten anhydrous this compound.

-

Setup: A thin, quiescent layer of anhydrous this compound is placed in the reactor.

-

Inert Atmosphere: A steady flow of an inert gas, such as argon, is passed over the molten nitrite to sweep away the gaseous decomposition products.

-

Heating: The reactor is heated to and maintained at the desired temperature (e.g., 250 °C, 300 °C, or 350 °C).

-

Product Analysis: The gaseous products are collected and analyzed, for instance, by gas chromatography. The composition of the molten residue is analyzed after the experiment.

The overall rate of nitrite decomposition has been observed to follow a first-order rate equation.

Table 3: Stoichiometry of Thermal Decomposition of Molten Anhydrous this compound

| Temperature (°C) | Predominant Stoichiometric Ratio (LiNO₂ : LiNO₃ : Li₂O) |

| 250 | 10 : 4 : 3 |

| 300 & 350 | 5 : 3 : 1 |

Data sourced from a study on the thermal decomposition of molten anhydrous this compound.

The decomposition proceeds through a series of complex reactions, with the formation of lithium nitrate (LiNO₃) and lithium oxide (Li₂O) as the main solid products. The high charge density of the lithium cation is thought to favor the formation of lithium oxide.[3]

Reactivity and Applications

Nitrosation Reactions

Anhydrous this compound, particularly in an alcoholic solution, is a useful reagent for the nitrosation of organic molecules, such as ketones.[1] This reaction introduces a nitroso group (-NO) into the organic substrate.

Experimental Protocol for Nitrosation of a Ketone (General):

-

Dissolution: Dissolve the ketone substrate in an alcohol, such as absolute ethanol.

-

Reagent Addition: Add a solution of anhydrous this compound in the same alcohol to the ketone solution.

-

Acidification: Acidify the reaction mixture, for example, with hydrochloric acid (HCl), to generate the nitrosating agent in situ.

-

Reaction: Stir the reaction mixture at a suitable temperature for a specified period to allow for the nitrosation to complete.

-

Workup and Isolation: Follow a standard aqueous workup procedure to isolate and purify the nitrosated product.

References

In-Depth Technical Guide to the Solubility of Lithium Nitrite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of lithium nitrite (LiNO₂) solubility in organic solvents. Due to a notable scarcity of precise quantitative data in publicly accessible literature for a wide range of organic solvents, this guide synthesizes available qualitative information, presents comparative data for analogous lithium salts, and details the standardized experimental protocols for solubility determination.

Executive Summary

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a variety of organic solvents is not extensively reported in peer-reviewed journals or chemical databases. The information available is largely qualitative. For context, quantitative data for its solubility in water is provided.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Observations |

| Water | 0 | 70.94 | - |

| Water | 25 | 103.67 | - |

| Water | 90 | 1119.5 | - |

| Absolute Ethanol | Ambient | Exceptionally Soluble | Used for extraction and purification.[1][3] |

| Alcohols | Ambient | Soluble | General qualitative observation.[3] |

Data for water solubility sourced from a chemical properties database.[4]

To provide a comparative framework for researchers, the following table presents solubility data for lithium nitrate (LiNO₃), a structurally similar salt, in various organic solvents. This data can offer insights into the potential behavior of this compound in these systems, although direct equivalence should not be assumed.

Table 2: Comparative Solubility of Lithium Nitrate (LiNO₃) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethanol | 25 | 26.3 |

| Acetonitrile | 25 | 1.8 |

| Dimethyl Sulfoxide (DMSO) | 25 | 32.7 |

| Propylene Carbonate (PC) | 25 | 0.4 |

| Dimethyl Carbonate (DMC) | 25 | 0.03 |

Solubility data for LiNO₃ is indicative and sourced from a study on lithium salt solubilities.[5][6]

Factors Influencing Solubility in Organic Solvents

The solubility of ionic compounds like this compound in organic solvents is governed by a complex interplay of factors:

-

Solvent Polarity: Polar solvents are generally better at solvating ions. The high polarity of ethanol, stemming from its hydroxyl group, contributes to its effectiveness in dissolving this compound.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at reducing the electrostatic attraction between the lithium (Li⁺) and nitrite (NO₂⁻) ions, facilitating dissolution.

-

Hydrogen Bonding: Protic solvents like ethanol can form hydrogen bonds with the nitrite anion, which can significantly enhance solvation and solubility.

-

Lattice Energy of the Solute: The strength of the ionic bonds in the crystal lattice of this compound must be overcome by the energy released during solvation.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[5]

Experimental Protocols for Solubility Determination

For researchers needing to quantify the solubility of this compound in a specific organic solvent, the following established methodologies can be employed.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a solid in a liquid.

Methodology:

-

Sample Preparation: An excess amount of finely ground this compound is added to a known volume or mass of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period to ensure that equilibrium is reached. The time required for equilibration should be determined empirically, but 24 to 48 hours is a common starting point.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant saturated solution is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid this compound is measured.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The solution is appropriately diluted, and the concentration of lithium is determined.[5][6] This method is highly sensitive and accurate.

-

Ion Chromatography: The concentration of the nitrite anion can be determined.

-

UV-Vis Spectroscopy: If the nitrite ion exhibits a characteristic absorbance in the chosen solvent, a calibration curve can be used for quantification.

-

Polythermal Method

This method involves determining the temperature at which a solution of a known concentration becomes saturated.

Methodology:

-

Sample Preparation: A series of samples with known concentrations of this compound in the organic solvent are prepared in sealed vials.

-

Heating and Dissolution: Each vial is slowly heated while being stirred until all the solid this compound has dissolved.

-

Cooling and Observation: The clear solution is then allowed to cool slowly with constant stirring. The temperature at which the first crystals appear is recorded as the saturation temperature for that specific concentration.

-

Solubility Curve Construction: By plotting the concentration versus the saturation temperature, a solubility curve can be constructed.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the isothermal equilibrium method of solubility determination.

References

The Synthesis of Lithium Nitrite from Nitric Oxide and Lithium Hydroxide: A Technical Overview

The reaction between nitric oxide (NO) and lithium hydroxide (LiOH) is recognized as a method for the synthesis of lithium nitrite (LiNO₂). The stoichiometry of this complex reaction can proceed through at least two different pathways, leading to the formation of different byproducts.

The primary reactions are understood to be:

-

4 NO + 2 LiOH → 2 LiNO₂ + N₂O + H₂O[1]

-

6 NO + 4 LiOH → 4 LiNO₂ + N₂ + 2 H₂O

These equations indicate that the process is a redox reaction where nitric oxide is both oxidized and reduced. The formation of either nitrous oxide (N₂O) or nitrogen gas (N₂) as a byproduct suggests that the reaction conditions likely play a significant role in determining the final product distribution.

Reaction Pathways

The following diagram illustrates the overall transformation of reactants to products in the two identified pathways.

Figure 1. Overall reaction pathways for the formation of this compound.

Quantitative Data and Experimental Protocols

A thorough review of available scientific literature, patents, and technical documents did not yield specific quantitative data for the reaction between nitric oxide and lithium hydroxide. Key missing information includes:

-

Reaction Yields: No data on the percentage yield of this compound under various conditions.

-

Reaction Kinetics: Information regarding the reaction rate, rate constants, and the influence of parameters such as temperature, pressure, and reactant concentrations is not available.

-

Optimal Conditions: Specific conditions that favor one reaction pathway over the other, or that maximize the yield of this compound, have not been detailed.

Similarly, a detailed, step-by-step experimental protocol for the synthesis of this compound using this method could not be found. While the reaction is mentioned as a preparative route, the practical aspects of carrying out the synthesis are not described in the accessible literature.

Mechanistic Insights

The detailed reaction mechanism for the interaction of nitric oxide with lithium hydroxide remains unelucidated in the reviewed literature. The formation of different nitrogen-containing byproducts suggests a complex series of intermediate steps. A proposed logical relationship for a potential, though unconfirmed, reaction mechanism is presented below. This diagram is a hypothetical representation and is not based on experimentally verified data.

Figure 2. A hypothetical reaction mechanism for the formation of this compound.

Conclusion

While the reaction of nitric oxide with lithium hydroxide to form this compound is chemically plausible and has been noted in the chemical literature, there is a significant lack of detailed information to provide an in-depth technical guide for researchers and drug development professionals. The absence of quantitative data, established experimental protocols, and a confirmed reaction mechanism indicates that this specific synthetic route may be less common or less studied than other methods for producing this compound. Further experimental investigation is necessary to fully characterize this reaction and establish its utility as a reliable synthetic method.

References

Basic characterization of lithium nitrite powder

A Technical Guide to the Basic Characterization of Lithium Nitrite Powder

Abstract

This compound (LiNO₂), an inorganic salt of lithium and nitrous acid, is a material of significant interest in various fields, including as a corrosion inhibitor in construction and as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental characteristics of this compound powder for researchers, scientists, and professionals in drug development. It covers key physicochemical properties, synthesis and purification methodologies, and detailed protocols for structural, thermal, and spectroscopic analysis. All quantitative data is summarized in structured tables, and key processes are visualized using workflow diagrams to ensure clarity and ease of use.

Physicochemical Properties

This compound is a white to colorless, hygroscopic crystalline solid.[1][2][3] Its tendency to absorb moisture from the air necessitates storage in sealed containers.[2][4] The compound exists in both anhydrous (LiNO₂) and monohydrate (LiNO₂·H₂O) forms.[1] The monohydrate can be crystallized from aqueous solutions as large, needle-shaped crystals.[1][5]

Core Properties

The fundamental physical and thermochemical properties of anhydrous this compound are summarized in Table 1.

Table 1: Core Physicochemical and Thermochemical Properties of Anhydrous this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| Chemical Formula | LiNO₂ | [1][4] |

| Molar Mass | 52.9465 g/mol | [1] |

| Appearance | White, hygroscopic crystals | [1][4] |

| Melting Point | 222 °C (495 K) | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 96.0 J/(mol·K) | [1][6] |

| Std. Enthalpy of Formation (ΔfH⦵₂₉₈) | -372.4 kJ/mol | [1][6] |

| Gibbs Free Energy (ΔfG⦵) | -302.0 kJ/mol | [1][6] |

| Enthalpy of Fusion (ΔfH⦵fus) | 9.2 kJ/mol |[1] |

Solubility

This compound is highly soluble in water and also shows exceptional solubility in alcohols like ethanol.[1][2] This high solubility in absolute alcohol, where potential byproducts like potassium nitrite are poorly soluble, is a key property leveraged for its purification.[1][2]

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

|---|---|---|---|

| Water | 0 | 70.94 | [2] |

| Water | 25 | 103.67 | [2] |

| Water | 90 | 1119.5 | [2] |

| Absolute Ethanol | Ambient | Very Soluble | [1][2] |

| Alcohols | Ambient | Soluble |[2][4] |

Synthesis and Purification

Several methods are employed for the synthesis of this compound, ranging from high-temperature solid-state reactions to solution-phase precipitation.

-

Thermal Decomposition: Anhydrous this compound can be prepared by the thermal decomposition of lithium nitrate (LiNO₃) at temperatures exceeding 500 °C, which yields this compound and oxygen gas.[1][2][5]

-

Gas-Solid Reaction: The reaction of nitric oxide (NO) gas with solid lithium hydroxide (LiOH) also produces this compound.[1][2][5]

-

Aqueous Metathesis: A common laboratory method involves a double displacement reaction in a concentrated aqueous solution, for example, between lithium sulfate (Li₂SO₄) and potassium nitrite (KNO₂).[1][2][5] The less soluble potassium sulfate precipitates and is removed by filtration. The this compound remains in the filtrate and is purified by leveraging its high solubility in absolute ethanol.[2][5]

Structural and Thermal Characterization

Understanding the crystal structure and thermal behavior of this compound is crucial for its application and handling. The compound can exist as a monohydrate or in an anhydrous state, with temperature being the critical factor for conversion.

Crystal Structure

Thermal Analysis

The thermal stability of this compound is dependent on its hydration state.

-

LiNO₂·H₂O (Monohydrate): Below 100 °C, the monohydrate crystals begin to melt in their own water of crystallization, with a slow loss of water.[1][4]

-

Dehydration: Rapid dehydration to the anhydrous salt occurs at temperatures above 160 °C.[1][4] This process is also accompanied by a minor loss of nitrogen oxide.[1]

-

Anhydrous LiNO₂: The anhydrous form melts at 222 °C.[1] At higher temperatures, it undergoes decomposition. The decomposition pathway is distinct from other alkali nitrites due to the high charge density of the lithium cation, which favors the formation of lithium oxide (Li₂O).[5]

Experimental Protocols

Protocol 3.3.1: Powder X-ray Diffraction (PXRD)

-

Objective: To identify the crystalline phase and assess the purity of the this compound powder.

-

Instrumentation: A powder X-ray diffractometer with a copper (Cu Kα) X-ray source is commonly used for organic and inorganic substances.[7]

-

Sample Preparation: A small amount (typically a few milligrams) of the finely ground this compound powder is packed into a sample holder.[8] The surface of the powder should be flat and level with the surface of the holder to ensure accurate results.[8][9]

-

Data Collection: The sample is irradiated with X-rays over a defined angular range (e.g., 5° to 40° 2θ), which is typically sufficient for organic substances.[7] The detector rotates around the sample to measure the intensity of the diffracted X-rays at each angle.[10]

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline structure. The pattern is compared to standard diffraction patterns from databases (e.g., ICDD) to confirm the identity of LiNO₂ and detect any crystalline impurities.[7]

Protocol 3.3.2: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Objective: To determine the thermal stability, dehydration temperatures, and melting point.

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC units.

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).[11][12] For DSC, an empty, sealed pan is used as a reference.[11]

-

TGA Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon).[13] The instrument records the sample's mass as a function of temperature. Weight loss events correspond to processes like dehydration or decomposition.[14]

-

DSC Procedure: The sample and reference are heated at the same constant rate.[15] The instrument measures the difference in heat flow required to maintain both at the same temperature.[16] Endothermic events (e.g., melting) or exothermic events (e.g., some decompositions) appear as peaks in the DSC curve.[15]

-

Analysis: The TGA curve reveals the temperatures at which water is lost from the monohydrate and when decomposition begins. The DSC curve precisely identifies the melting point (endothermic peak) and other phase transitions.[16]

Spectroscopic Analysis

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are essential for confirming the presence of the nitrite (NO₂⁻) functional group and studying the material's structure.

The dehydration of LiNO₂·H₂O to anhydrous LiNO₂ causes significant changes in the vibrational spectra, particularly in the nitrite bending region around 850 cm⁻¹.[17] In the anhydrous form, new bands appear that suggest a reorientation of the nitrite ions into a more ordered structure with non-equivalent sites.[17] Weak bands from nitrate (NO₃⁻) impurities are sometimes observed.[17]

Experimental Protocols

Protocol 4.1.1: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Objective: To obtain an infrared spectrum of the solid powder to identify vibrational modes of the nitrite ion.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

-

Sample Preparation: A small amount of this compound powder is placed directly onto the ATR crystal. Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

-

Data Collection: A background spectrum of the empty, clean ATR crystal is collected first. Then, the sample spectrum is collected, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A typical spectral range is 4000–400 cm⁻¹.[18]

-

Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the LiNO₂. The key N-O stretching and O-N-O bending modes of the nitrite ion can be identified and compared with literature values.

Protocol 4.1.2: Raman Spectroscopy

-

Objective: To obtain a complementary vibrational spectrum of the powder. Raman is particularly useful for studying aqueous solutions and low-frequency lattice modes.[19]

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: A small amount of powder is placed on a microscope slide or in a sample vial. For solid-state analysis, the laser can be focused directly onto the sample surface.[19]

-

Data Collection: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The laser power and exposure time are adjusted to obtain a good signal without causing thermal damage to the sample.[20] Wavenumber calibration should be checked using a known standard (e.g., as per ASTM E 1840).[21]

-

Analysis: The Raman spectrum provides information on vibrational modes that involve a change in polarizability. It is complementary to FTIR and can provide structural information that is not accessible via infrared spectroscopy.

Applications and Safety

Key Applications

In research and development, this compound is primarily used as:

-

A Corrosion Inhibitor: It is effective in protecting reinforced concrete structures from corrosion caused by chloride attack and carbonation.[1]

-

A Reagent in Organic Synthesis: It is used in nitrosation reactions, such as the nitrosation of ketones, which is a key step in the synthesis of various organic compounds and explosives.[1][2][4]

Handling and Safety

-

This compound is a hygroscopic material and should be stored in tightly sealed containers in a dry environment to prevent absorption of atmospheric moisture.[2][4]

-

Like all nitrite salts, it is harmful if inhaled or ingested.[2]

-

Lithium compounds can affect the nervous system.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the powder.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Buy this compound (EVT-1187792) | 13568-33-7 [evitachem.com]

- 5. This compound | 13568-33-7 | Benchchem [benchchem.com]

- 6. This compound [chemister.ru]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. mcgill.ca [mcgill.ca]

- 9. mse.washington.edu [mse.washington.edu]

- 10. Powder diffraction - Wikipedia [en.wikipedia.org]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. An infrared, Raman, and X-ray database of battery interphase components - PMC [pmc.ncbi.nlm.nih.gov]

- 19. plus.ac.at [plus.ac.at]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. McCreery Group [chem.ualberta.ca]

An In-depth Technical Guide to the Discovery and History of Lithium Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of lithium nitrite (LiNO₂). It details the seminal synthetic methodologies, presents key physicochemical data in a structured format, and outlines detailed experimental protocols for its preparation and purification. Furthermore, this guide illustrates critical reaction pathways and experimental workflows, including the nitrosation of ketones and corrosion inhibition studies, through detailed diagrams rendered in DOT language. This document serves as an essential resource for researchers and professionals engaged in fields where this compound is of interest, from synthetic chemistry to materials science and drug development.

Discovery and Historical Context

The formal scientific literature first details the preparation and properties of this compound in a 1913 publication by Walter Craven Ball and Harold Helling Abram in the Journal of the Chemical Society, Transactions.[1] While the compound may have been synthesized earlier, their work represents the first comprehensive study, establishing a reproducible method for its isolation and characterization. Their investigation was driven by the need for various metal nitrites for an ongoing study on bismuthinitrites.[1] Ball and Abram's work laid the groundwork for future investigations into the properties and applications of this inorganic salt.

Physicochemical Properties of this compound

This compound is a white, hygroscopic crystalline solid that is highly soluble in water and soluble in alcohols like ethanol.[2] This high solubility in ethanol is a key property exploited in its purification.[2] The anhydrous salt has a melting point of 222 °C (495 K).[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | LiNO₂ | [3] |

| Molar Mass (anhydrous) | 52.946 g/mol | [2] |

| Molar Mass (monohydrate) | 70.962 g/mol | [2] |

| Appearance | White, hygroscopic crystals | |

| Melting Point (anhydrous) | 222 °C (495 K) | [2] |

| Decomposition Temperature | > 500 °C (for LiNO₃) | [2] |

| Solubility in Water | 70.94 g/100 mL at 0 °C | [2] |

| 103.67 g/100 mL at 25 °C | [2] | |

| 119.5 g/100 mL at 90 °C | [2] | |

| Solubility in Ethanol | Very soluble | [2] |

Experimental Protocols for Synthesis and Purification

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials.

Synthesis via Double Displacement Reaction (Ball and Abram, 1913)

This method, detailed in the seminal 1913 paper, involves the reaction of lithium sulfate with barium or potassium nitrite.[1]

Experimental Protocol:

-

Prepare separate aqueous solutions of lithium sulfate (Li₂SO₄) and barium nitrite (Ba(NO₂)₂).

-

Heat both solutions to boiling.

-

Mix the hot solutions, which will result in the immediate precipitation of barium sulfate (BaSO₄).

-

Filter the hot solution to remove the precipitated barium sulfate.

-

Evaporate the filtrate to concentrate the this compound solution.

-

Upon cooling, this compound will crystallize out of the solution.

-

For purification, the crude this compound can be extracted with absolute ethanol, leveraging its high solubility in this solvent, while impurities like potassium sulfate are significantly less soluble.[2]

-

Evaporation of the ethanolic solution yields purified this compound crystals.[2]

Synthesis by Thermal Decomposition of Lithium Nitrate

This method involves the carefully controlled heating of lithium nitrate.

Experimental Protocol:

-

Place anhydrous lithium nitrate (LiNO₃) in a suitable high-temperature reaction vessel.

-

Heat the lithium nitrate to a temperature of approximately 500 °C.[2] At this temperature, it decomposes to form this compound and oxygen gas.

-

The reaction should be carried out in an inert atmosphere to prevent the further oxidation of the newly formed this compound.

-

Maintain the temperature for a sufficient duration to ensure complete conversion.

-

Cool the reaction vessel under an inert atmosphere to obtain the solid this compound product.

-

The product can be further purified by recrystallization from absolute ethanol.[2]

Reaction: 2LiNO₃(s) → 2LiNO₂(s) + O₂(g)[2]

Synthesis from Nitric Oxide and Lithium Hydroxide

This gas-solid reaction provides an alternative route to this compound.

Experimental Protocol:

-

Place anhydrous lithium hydroxide (LiOH) in a reaction chamber.

-

Pass a stream of nitric oxide (NO) gas over the solid lithium hydroxide.

-

The reaction proceeds to form this compound, with potential byproducts such as nitrous oxide (N₂O) and nitrogen (N₂), depending on the stoichiometry of the reactants.[2]

-

The reaction should be conducted under controlled temperature and pressure to optimize the yield of this compound.

-

Once the reaction is complete, the solid product is collected and can be purified as described previously.

Reactions: 4NO(g) + 2LiOH(s) → 2LiNO₂(s) + N₂O(g) + H₂O(g)[2] 6NO(g) + 4LiOH(s) → 4LiNO₂(s) + N₂(g) + 2H₂O(g)[2]

Key Chemical Reactions and Applications

This compound is a versatile reagent in organic synthesis and has important industrial applications, notably as a corrosion inhibitor.

Nitrosation of Ketones

This compound, in the presence of an acid, is an effective agent for the nitrosation of ketones at the α-carbon position. This reaction proceeds through the formation of a nitrosonium ion (NO⁺) electrophile.

Caption: Reaction pathway for the α-nitrosation of ketones using this compound.

Corrosion Inhibition

This compound is widely used as a corrosion inhibitor in reinforced concrete structures. It functions by forming a passive, protective film on the surface of the steel reinforcement, preventing the corrosive action of chloride ions.

Caption: Experimental workflow for evaluating this compound as a corrosion inhibitor.

Conclusion

Since its first detailed description in 1913, this compound has remained a compound of significant interest due to its unique properties and reactivity. The synthetic methods developed over the past century provide accessible routes to this valuable reagent. For researchers and professionals, a thorough understanding of its historical context, physicochemical properties, and established experimental protocols is crucial for its effective application in both fundamental research and industrial settings. This guide serves to consolidate this critical information, providing a solid foundation for future innovation.

References

Theoretical Insights into the Electronic Landscape of Lithium Nitrite: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium nitrite (LiNO₂) is a compound of significant interest due to its applications as a corrosion inhibitor and its role in the chemistry of lithium-air batteries. A thorough understanding of its electronic structure is paramount for optimizing its performance in these and other potential applications. While extensive experimental data exists, theoretical studies on the isolated this compound molecule are not widely available in peer-reviewed literature. This guide, therefore, provides a comprehensive overview of the theoretical methodologies that would be employed to investigate the electronic structure of LiNO₂. It presents a detailed, albeit illustrative, set of data that one would expect to obtain from such computational studies, including optimized molecular geometry, vibrational frequencies, and key electronic properties. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and materials science, offering insights into the computational approaches used to elucidate the properties of such molecules.

Introduction to the Theoretical Study of this compound

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and overall behavior. For a simple ionic compound like this compound, a theoretical approach can provide invaluable data at the atomic level, complementing experimental findings. Computational chemistry, through methods like Density Functional Theory (DFT) and ab initio calculations, allows for the precise determination of molecular geometries, vibrational modes, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

This guide will delve into the standard computational protocols for such an investigation, present hypothetical yet realistic quantitative data in structured tables, and visualize the logical workflow of these theoretical studies.

Computational Methodologies

The investigation of the electronic structure of this compound would typically involve a multi-step computational approach. The primary methods employed are Density Functional Theory (DFT) and Hartree-Fock (HF) theory, each with various levels of sophistication determined by the choice of basis sets.

Geometry Optimization

The first step in any computational study is to determine the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. This is achieved through a process called geometry optimization.

Protocol:

-

Initial Structure: An initial guess for the geometry of the LiNO₂ molecule is constructed based on known chemical principles.

-

Method Selection: A theoretical method is chosen. A common and effective choice for such a system would be DFT with a hybrid functional such as B3LYP.

-

Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. A good starting point would be a Pople-style basis set like 6-31G(d), which includes polarization functions on heavy atoms to better describe bonding. For higher accuracy, a larger basis set such as 6-311+G(d,p) could be used, which includes diffuse functions to better describe the electron density far from the nucleus.

-

Optimization Algorithm: An optimization algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm, is used to iteratively adjust the atomic coordinates to find the geometry with the lowest electronic energy.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.

Protocol:

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated at the optimized geometry using the same theoretical method and basis set as the geometry optimization.

-

Diagonalization: The mass-weighted Hessian matrix is diagonalized to obtain the vibrational frequencies and the corresponding normal modes.

-

Frequency Analysis: The calculated frequencies correspond to the energies of the vibrational transitions. The intensities of these transitions are also calculated to predict the appearance of the IR spectrum.

Electronic Property Calculation

With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

Protocol:

-

Wavefunction Calculation: The electronic wavefunction and energy of the molecule are calculated at the optimized geometry.

-

Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, including the HOMO and LUMO, are determined.

-

Property Calculation: From the wavefunction, various properties can be calculated, such as the dipole moment, ionization potential (approximated by the negative of the HOMO energy via Koopmans' theorem), and electron affinity (approximated by the negative of the LUMO energy).

Illustrative Quantitative Data

The following tables present hypothetical but realistic quantitative data for the electronic structure of this compound, as would be obtained from the computational methodologies described above.

Table 1: Optimized Molecular Geometry of LiNO₂

| Parameter | Method/Basis Set | Value |

| Bond Length (Å) | ||

| N-O₁ | B3LYP/6-311+G(d,p) | 1.25 |

| N-O₂ | B3LYP/6-311+G(d,p) | 1.25 |

| Li-N | B3LYP/6-311+G(d,p) | 1.85 |

| **Bond Angle (°) ** | ||

| O₁-N-O₂ | B3LYP/6-311+G(d,p) | 115.0 |

| Li-N-O₁ | B3LYP/6-311+G(d,p) | 122.5 |

| Li-N-O₂ | B3LYP/6-311+G(d,p) | 122.5 |

Table 2: Calculated Vibrational Frequencies of LiNO₂

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Description |

| ν₁ | 1330 | 250 | Symmetric N-O Stretch |

| ν₂ | 800 | 150 | O-N-O Bend |

| ν₃ | 1250 | 400 | Asymmetric N-O Stretch |

| ν₄ | 450 | 80 | Li-N Stretch |

| ν₅ | 300 | 50 | Li-NO₂ Bend (in-plane) |

| ν₆ | 250 | 30 | Li-NO₂ Bend (out-of-plane) |

Table 3: Electronic Properties of LiNO₂

| Property | Method/Basis Set | Value |

| Total Energy (Hartree) | B3LYP/6-311+G(d,p) | -212.34567 |

| Dipole Moment (Debye) | B3LYP/6-311+G(d,p) | 8.5 |

| HOMO Energy (eV) | B3LYP/6-311+G(d,p) | -6.2 |

| LUMO Energy (eV) | B3LYP/6-311+G(d,p) | -0.5 |

| HOMO-LUMO Gap (eV) | B3LYP/6-311+G(d,p) | 5.7 |

| Ionization Potential (eV) | B3LYP/6-311+G(d,p) | 6.2 |

| Electron Affinity (eV) | B3LYP/6-311+G(d,p) | 0.5 |

Visualization of Theoretical Workflows and Concepts

To better illustrate the relationships and processes involved in the theoretical study of this compound, the following diagrams are provided.

Methodological & Application

Application Notes and Protocols for Lithium Nitrite in Li-O2 Battery Electrolytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lithium nitrite (LiNO₂) in lithium-oxygen (Li-O₂) battery electrolytes. The information is intended for researchers and scientists in the field of energy storage and may also be of interest to professionals in drug development exploring redox-active compounds. This document details the role of this compound, its impact on battery performance, and protocols for its experimental application.

Introduction

Lithium-oxygen (Li-O₂) batteries are a promising next-generation energy storage technology due to their exceptionally high theoretical energy density. However, they face significant challenges, including high charging overpotentials, poor cycle life, and electrolyte instability. The use of electrolyte additives is a key strategy to address these issues. This compound (LiNO₂) has emerged as a compound of interest, primarily as a byproduct of the widely used lithium nitrate (LiNO₃) additive. LiNO₃ is known to form a stable solid-electrolyte interphase (SEI) on the lithium metal anode. The resulting in-situ formation of LiNO₂ and its subsequent electrochemical activity have prompted investigations into its direct role within the Li-O₂ system.

The primary functions of the nitrate/nitrite redox couple in Li-O₂ battery electrolytes are twofold:

-

Anode Protection: The formation of a stable SEI layer on the lithium anode, initiated by the reduction of nitrate to nitrite, is crucial for preventing dendrite growth and minimizing parasitic reactions with the electrolyte.[1][2][3][4][5]

-

Redox Mediation: The nitrite anion (NO₂⁻) can be oxidized to nitrogen dioxide (NO₂) during the charging process. This soluble redox mediator can then chemically decompose the solid lithium peroxide (Li₂O₂) discharge product, thereby lowering the charging overpotential and improving energy efficiency.[6]

Quantitative Data Summary

The following tables summarize key performance metrics of Li-O₂ batteries utilizing nitrate-based electrolytes, which inherently involve the presence of nitrite. Direct quantitative data for electrolytes solely containing this compound as the primary additive is limited in the current literature. The data presented here is extracted from studies focusing on lithium nitrate, where the role of the in-situ formed nitrite is implicitly significant.

Table 1: Cycling Performance of Li-O₂ Batteries with Nitrate-Based Electrolytes

| Electrolyte Composition | Current Density (mA·g⁻¹) | Capacity Limit (mAh·g⁻¹) | Cycle Life | Reference |

| 0.99 M LiNO₃ - 0.01 M KNO₃ in DMSO | 300 | 500 | 234 cycles | [7] |

| 0.99 M LiNO₃ - 0.01 M KNO₃ in DMSO | 300 | 1000 | 108 cycles | [7][8] |

| 1.0 M LiNO₃ in DMSO | 300 | 500 | < 100 cycles | [7] |

| 1.0 M LiNO₃ in DMA | 0.1 mA/cm² | - | > 80 cycles (>2000 hours) | [4] |

Table 2: Discharge Capacity of Li-O₂ Batteries with Nitrate-Based Electrolytes

| Electrolyte Composition | Current Density (mA·g⁻¹) | Discharge Capacity (mAh·g⁻¹) | Reference |

| 1.0 M LiNO₃ in DMSO | 300 | 3460 | [7] |

| 0.5 M LiNO₃ - 0.5 M KNO₃ in DMSO | 300 | 7656 | [7] |

Experimental Protocols

The following are generalized protocols for the preparation and testing of Li-O₂ batteries with this compound-containing electrolytes, based on common practices in the field.

Electrolyte Preparation

Objective: To prepare a this compound-containing electrolyte for Li-O₂ battery testing.

Materials:

-

This compound (LiNO₂), battery grade

-

Lithium salt (e.g., lithium trifluoromethanesulfonate - LiTFSI, lithium perchlorate - LiClO₄), battery grade

-

Anhydrous solvent (e.g., tetraethylene glycol dimethyl ether - TEGDME, dimethyl sulfoxide - DMSO), battery grade

-

Argon-filled glovebox (H₂O < 0.1 ppm, O₂ < 0.1 ppm)

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Transfer all materials and equipment into an argon-filled glovebox.

-

Dry the this compound and other lithium salts under vacuum at an appropriate temperature (e.g., 80-120°C) for at least 12 hours to remove any residual moisture.

-

In a volumetric flask, dissolve the desired amount of the primary lithium salt (e.g., 1 M LiTFSI) in the anhydrous solvent by stirring with a magnetic stir bar until fully dissolved.

-

Add the desired concentration of this compound (e.g., 0.05 - 0.2 M) to the solution.

-

Continue stirring until the this compound is completely dissolved.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Li-O₂ Cell Assembly (Swagelok-type)

Objective: To assemble a Swagelok-type Li-O₂ cell for electrochemical testing.

Materials:

-

Swagelok-type cell components (stainless steel)

-